4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid-d3
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Overview
Description
4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid-d3 is a deuterated derivative of a benzoic acid compound. This compound is characterized by the presence of an imidazole ring substituted with a butyl group and a formyl group, which is further connected to a benzoic acid moiety. The deuterium labeling (d3) is often used in scientific research to trace and study the compound’s behavior in various reactions and biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid-d3 typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors such as amido-nitriles or other nitrogen-containing compounds under mild conditions.
Substitution with Butyl and Formyl Groups: The imidazole ring is then functionalized with butyl and formyl groups using reagents like butyl halides and formylating agents.
Attachment to Benzoic Acid: The functionalized imidazole is then coupled with a benzoic acid derivative through a suitable linker, often involving a methyl group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The formyl group in the compound can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid-d3 has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the behavior of the imidazole ring and its substituents.
Biology: Employed in metabolic studies to understand the compound’s interaction with biological systems.
Industry: Utilized in the development of new materials and catalysts due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid-d3 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The imidazole ring can interact with enzymes and receptors, influencing their activity.
Pathways Involved: The compound may modulate signaling pathways related to inflammation and microbial growth, leading to its observed biological effects.
Comparison with Similar Compounds
- 4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid
- 4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid-d2
Comparison:
- Uniqueness: The deuterium labeling (d3) in 4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid-d3 makes it unique for tracing and studying reaction mechanisms and metabolic pathways.
- Structural Differences: While the core structure remains similar, the presence of deuterium atoms can significantly alter the compound’s behavior in chemical and biological systems.
Properties
IUPAC Name |
4-[[5-formyl-2-(4,4,4-trideuteriobutyl)imidazol-1-yl]methyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-2-3-4-15-17-9-14(11-19)18(15)10-12-5-7-13(8-6-12)16(20)21/h5-9,11H,2-4,10H2,1H3,(H,20,21)/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMGJDCOKQGJKF-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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